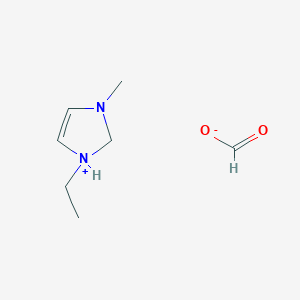
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate is an ionic liquid that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is part of the imidazolium family, known for their stability, low volatility, and ability to dissolve a wide range of substances. These characteristics make this compound a valuable compound in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with methyl iodide to form 1-ethyl-3-methylimidazolium iodide. This intermediate is then reacted with formic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the formate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like chloride or bromide ions in an aqueous or organic solvent.
Major Products Formed:
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The primary products are alcohols and amines.
Substitution: The products depend on the nucleophile used, such as halide salts or other ionic liquids.
Scientific Research Applications
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based polymers and electrolytes for batteries.
Mechanism of Action
The mechanism by which 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and receptors, by forming ionic bonds and hydrogen bonds. These interactions can alter the activity of the target molecules, leading to changes in biochemical pathways. The formate anion can also participate in redox reactions, further influencing cellular processes.
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
Comparison: 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate is unique due to its formate anion, which imparts distinct properties compared to other imidazolium salts. For instance, the formate anion can participate in hydrogen bonding and redox reactions, making it more versatile in certain applications. In contrast, other imidazolium salts like acetate, chloride, and bromide may have different solubility profiles and reactivity, influencing their suitability for specific uses.
Properties
CAS No. |
865627-65-2 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C6H12N2.CH2O2/c1-3-8-5-4-7(2)6-8;2-1-3/h4-5H,3,6H2,1-2H3;1H,(H,2,3) |
InChI Key |
RCAIAWXCDYJARE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1CN(C=C1)C.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


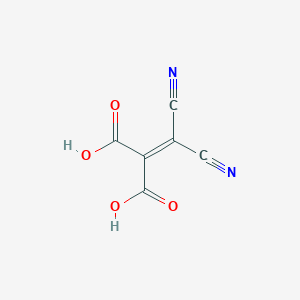
![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)
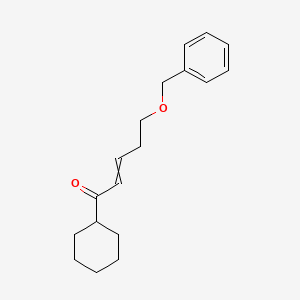
![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)

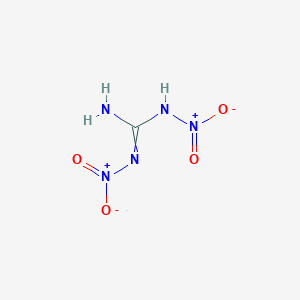
![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)

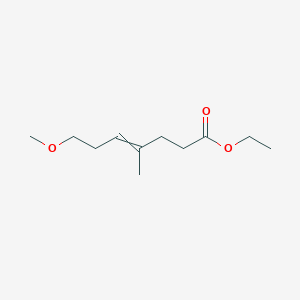
![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
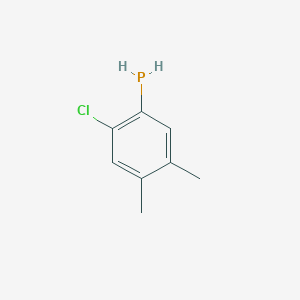
![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
